
1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1-methyl-3,5-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1-methyl-3,5-diphenyl- is a member of the benzodiazepine family, which is known for its wide range of biological activities. Benzodiazepines are commonly used in clinical settings for their anxiolytic, anticonvulsant, sedative, and muscle relaxant properties . This particular compound is characterized by its unique chemical structure, which includes a benzene ring fused to a diazepine ring, with various substituents that contribute to its pharmacological properties.
准备方法
The synthesis of 1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1-methyl-3,5-diphenyl- typically involves the reaction of 2-amino-5-chlorobenzophenone with glycine ester hydrochloride under heating conditions . This reaction forms the core benzodiazepine structure, which can then be further modified through various chemical reactions to introduce the desired substituents. Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反应分析
1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1-methyl-3,5-diphenyl- undergoes a variety of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzodiazepine derivatives.
科学研究应用
作用机制
The mechanism of action of 1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1-methyl-3,5-diphenyl- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, this compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic, sedative, and muscle relaxant effects . The molecular targets and pathways involved in this mechanism are well-studied, providing insights into the pharmacological actions of benzodiazepines .
相似化合物的比较
1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1-methyl-3,5-diphenyl- can be compared to other benzodiazepines such as diazepam and lorazepam. While all these compounds share a similar core structure, they differ in their substituents, which influence their pharmacological properties. For example:
Diazepam: Known for its long-acting effects and is commonly used to treat anxiety and seizures.
Lorazepam: Has a shorter duration of action and is often used for its sedative properties.
The unique substituents on 1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1-methyl-3,5-diphenyl- contribute to its distinct pharmacokinetic and pharmacodynamic profile, making it a valuable compound for research and therapeutic applications .
属性
CAS 编号 |
61554-18-5 |
|---|---|
分子式 |
C22H19ClN2 |
分子量 |
346.8 g/mol |
IUPAC 名称 |
7-chloro-1-methyl-3,5-diphenyl-2,3-dihydro-1,4-benzodiazepine |
InChI |
InChI=1S/C22H19ClN2/c1-25-15-20(16-8-4-2-5-9-16)24-22(17-10-6-3-7-11-17)19-14-18(23)12-13-21(19)25/h2-14,20H,15H2,1H3 |
InChI 键 |
DKSOTSZWBBUHEO-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(N=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


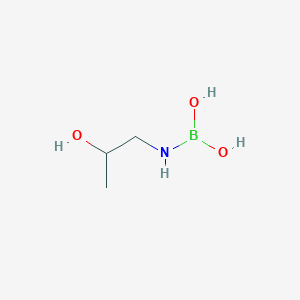
![6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14592466.png)
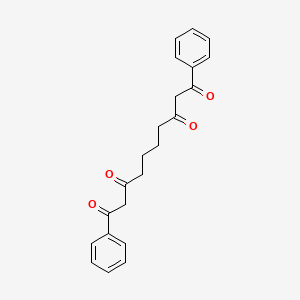
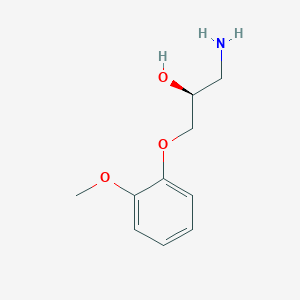
![Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl-](/img/structure/B14592503.png)

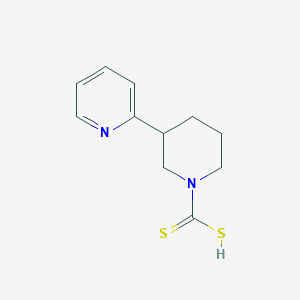
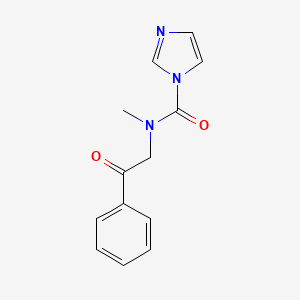
![5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14592518.png)
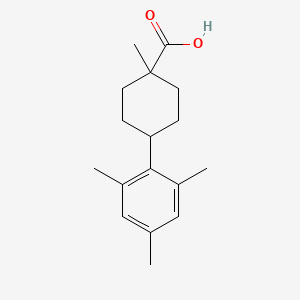
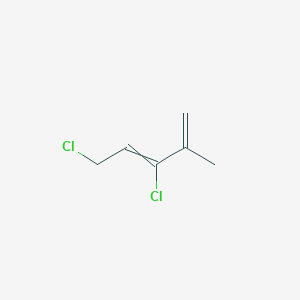
![Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane](/img/structure/B14592543.png)
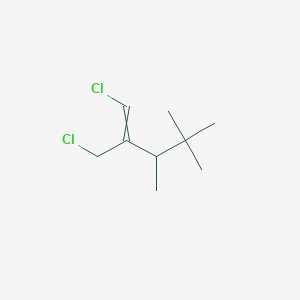
![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane](/img/structure/B14592546.png)
